1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methylthio phenyl group
Preparation Methods
The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the hydroxyethyl group: This can be done through an alkylation reaction.
Incorporation of the methylthio phenyl group: This step may involve a thiolation reaction where a methylthio group is introduced to the phenyl ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Thiolation: The methylthio group can be modified through thiolation reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methylthio phenyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 1-(2-(2-chlorophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-(2-bromophenyl)-2-hydroxyethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and activities compared to other triazole derivatives.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-26-17-9-5-4-8-14(17)20-18(25)15-10-23(22-21-15)11-16(24)12-6-2-3-7-13(12)19/h2-10,16,24H,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRGHGOWHTOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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